molecular formula C8H6F3NO2 B1394836 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000515-78-5

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1394836
CAS No.: 1000515-78-5
M. Wt: 205.13 g/mol
InChI Key: BVLVCJRDGKYAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and an acetic acid (-CH₂COOH) moiety at the 2-position. The -CF₃ group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research. Its electron-withdrawing nature also influences the acidity of the acetic acid group (pKa ~3.5–4.0), which impacts solubility and reactivity in synthetic applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVCJRDGKYAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694921
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-78-5
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 4-(trifluoromethyl)pyridine with a suitable acetic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Overview

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, with the CAS number 785762-99-4, is a compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and as a building block in organic synthesis.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

Case Study : A study published in a pharmaceutical journal highlighted the compound's role in synthesizing novel anti-inflammatory agents. The trifluoromethyl group enhances lipophilicity, improving the bioavailability of the resulting drugs .

Agrochemicals

The compound is also investigated for use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it a candidate for developing selective herbicides that minimize crop damage while effectively controlling weeds.

Case Study : Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weed species. The study emphasized the importance of the trifluoromethyl group in enhancing herbicidal efficacy .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.

Application Area Description Example Compounds
Medicinal ChemistryPrecursor for anti-inflammatory drugsNovel derivatives synthesized from this compound
AgrochemicalsDevelopment of selective herbicidesHerbicidal derivatives tested against common weeds
Organic SynthesisBuilding block for complex organic moleculesVarious synthesized compounds utilizing its functional groups

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Chlorinated Derivatives

  • 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
    • Structure : Chlorine at the 6-position, -CF₃ at the 4-position, and acetic acid at the 2-position.
    • Molecular Weight : 239.58 g/mol (vs. ~207.1 g/mol for the parent compound, inferred from substituent contributions).
    • Key Differences :
  • Increased molecular weight and lipophilicity due to Cl substitution.
  • Enhanced acidity (predicted pKa ~3.0–3.5) due to electron-withdrawing Cl and -CF₃ groups .

    • Applications : Intermediate in pesticide synthesis (e.g., analogs of tyclopyrazoflor ).
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid Structure: Chlorine at the 3-position, -CF₃ at the 5-position.

Sulfur-Containing Derivatives

  • 2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid Structure: Sulfanyl (-S-) linker, cyano (-CN), and methyl (-CH₃) groups. Key Differences:
  • Reduced solubility in water compared to the parent compound .
    • Applications : Used in coordination polymers for catalysis .

Piperidine-Modified Derivatives

  • 2-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetic acid
    • Structure : Piperidine ring fused to the pyridine core.
    • Key Differences :
  • Increased steric bulk improves blood-brain barrier penetration.
  • Molecular formula: C₁₁H₁₀F₃N₃O₃ (vs. C₈H₆F₃NO₂ for the parent compound) .

Functional Group Modifications

Amino vs. Acetic Acid Substituents

  • {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid Structure: Amino (-NH₂) group replaces the acetic acid. Key Differences:
  • Reduced acidity (pKa ~5.5–6.0) compared to the parent compound.
  • Enhanced hydrogen-bonding capacity for drug-receptor interactions .

Ester Derivatives

  • Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
    • Structure : Ethyl ester of the acetic acid group.
    • Key Differences :
  • Improved synthetic versatility (e.g., ester hydrolysis to regenerate the acid).
  • Higher logP (lipophilicity) for better membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) pKa (Acetic Acid) Solubility (mg/mL)
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid ~207.1 1.8 3.5–4.0 10–15 (pH 7.4)
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid 239.58 2.5 3.0–3.5 5–10 (pH 7.4)
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid 292.3 3.2 2.8–3.3 <5 (pH 7.4)

Biological Activity

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, a compound featuring a trifluoromethyl group attached to a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl Group : A functional group that enhances lipophilicity and may influence the compound's reactivity and biological activity.

The presence of the trifluoromethyl group significantly alters the physicochemical properties, potentially improving bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux. This inhibition often occurs through binding to the active sites of enzymes, leading to conformational changes that alter their activity.
  • Cellular Signaling Modulation : It influences cell signaling pathways and gene expression related to inflammatory responses. For instance, studies indicate that it modulates the expression of genes involved in inflammation, impacting how cells respond to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, including efficacy against various bacterial strains. For example, derivatives have shown selective activity against Chlamydia and other pathogens .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. Research into its effects on tumor growth is ongoing.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Chlamydia
Anti-inflammatoryModulates cytokine expression
AnticancerInduces apoptosis in cancer cells

Case Study Example

A recent study assessed the compound's effects on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers when treated with varying concentrations of this compound. This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity due to the trifluoromethyl group. This property may enhance its absorption and distribution within biological systems. Studies suggest that modifications to the compound's structure could further optimize its pharmacokinetic profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid, and how can reaction yields be optimized?

  • Methodology : A common approach involves coupling pyridine derivatives with acetic acid precursors. For example, bromoacetic acid tert-butyl ester can react with intermediates like 4-(trifluoromethyl)pyridin-2-yl derivatives under basic conditions, followed by acidic hydrolysis to yield the target compound . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 4 hours at room temperature), as demonstrated in analogous syntheses . Purification via recrystallization (e.g., methanol/water mixtures) improves yield and purity.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., ~1.23 minutes under specific conditions) and UV detection (λ = 254 nm) are critical for purity assessment .
  • LCMS : Monitor the molecular ion peak (e.g., m/z 757 [M+H]+ in analogous compounds) to confirm molecular weight .
  • Elemental Analysis : Compare experimental C, H, N, and F percentages with theoretical values (e.g., C: 50.5%, H: 3.3%, N: 4.6%, F: 18.8% for C₉H₆F₃NO₂).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carboxylic acid groups (δ ~12 ppm for -COOH) .
  • FTIR : Confirm functional groups via peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodology :

  • Reaction Monitoring : Use TLC or in situ HPLC to detect intermediates and optimize reaction termination times.
  • Catalyst Screening : Explore Pd-based catalysts for coupling reactions (common in trifluoromethylpyridine syntheses) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may enhance solubility of intermediates .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for unambiguous bond lengths/angles) with NMR and IR to reconcile discrepancies. For example, crystallography can clarify tautomeric forms or hydrogen-bonding networks .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What challenges arise in X-ray crystallography of this compound, and how are they mitigated?

  • Methodology :

  • Crystal Growth : Slow evaporation from methanol/water mixtures produces diffraction-quality crystals. Additives like trifluoroacetic acid (TFA) may improve crystal packing .
  • Refinement : Use SHELXL for high-resolution data refinement. Address disorder in the trifluoromethyl group by applying restraints to C-F bond lengths and angles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar pyridine derivatives) .
  • pH Stability Studies : Monitor degradation via HPLC in buffers (pH 1–14) over 24–72 hours. Carboxylic acid groups may hydrolyze under strongly basic conditions .

Data-Driven Research Questions

Q. What strategies are effective in analyzing trace impurities in this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass accuracy <5 ppm. For example, detect unreacted intermediates (e.g., tert-butyl esters) at m/z 757 [M+H]+ .
  • 2D NMR : Use HSQC and HMBC to assign impurity signals, especially in crowded aromatic regions .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Functional Group Modification : Replace the carboxylic acid with esters or amides (e.g., using HATU/DCC coupling agents) .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with -CF₂H or -CN to evaluate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.